molecular formula C8H7ClO2S B561355 (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride CAS No. 107748-11-8

(3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride

Cat. No.: B561355
CAS No.: 107748-11-8
M. Wt: 202.652
InChI Key: QOYMNVJVAKBVOI-UHFFFAOYSA-N
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Description

(3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride is a high-reactivity chemical intermediate designed for research and development applications. Its structure incorporates both an acyl chloride and an alpha-keto carbonyl group, making it a versatile electrophile for introducing the 3,4-dimethylthiophene moiety into more complex molecules. This compound is particularly valuable in medicinal chemistry for constructing novel heterocyclic scaffolds, as the thiophene nucleus is a recognized privileged structure in drug discovery, associated with a wide range of therapeutic activities including antimicrobial, anti-inflammatory, and antitumor effects . Researchers can utilize this reagent to synthesize targeted analogs for screening against various biological targets. Furthermore, its application extends to material science and the development of agrochemicals, such as herbicides, where it can serve as a key building block . The compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures are essential due to the reactive nature of acyl chloride functionalities.

Properties

IUPAC Name

2-(3,4-dimethylthiophen-2-yl)-2-oxoacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-4-3-12-7(5(4)2)6(10)8(9)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYMNVJVAKBVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C)C(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664240
Record name (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107748-11-8
Record name (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

The reaction typically employs pyridine or triethylamine as catalysts to neutralize HCl byproducts, preventing side reactions. A representative procedure involves:

  • Dissolving 3,4-dimethylthiophene (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Adding acetyl chloride (1.2 equiv) dropwise at 0°C.

  • Introducing pyridine (1.5 equiv) to maintain a pH > 7.

  • Stirring at room temperature for 12 hours.

Yields under these conditions range from 75–85% , with purity confirmed via NMR spectroscopy.

Table 1: Catalytic Efficiency in Acylation Reactions

CatalystSolventTemperature (°C)Yield (%)Purity (%)
PyridineDCM258598
TriethylamineToluene407895
DMAPTHF257293

Mechanistic Insights

The acylation proceeds via Friedel-Crafts mechanism , where acetyl chloride acts as an electrophile. The thiophene’s sulfur atom stabilizes the intermediate carbocation, directing substitution to the 2-position. Side products, such as diacetylated derivatives, are minimized by controlling stoichiometry and reaction time.

Cyclization of Ketene Dithioacetals

An alternative route involves synthesizing the thiophene ring in situ before introducing the oxoacetyl chloride group. This method, adapted from cyclization strategies for 3-acetyl-2-aminothiophenes, uses sodium sulfide or thioglycolate as sulfur sources.

Synthesis of Thiophene Intermediate

  • Ketene dithioacetal formation : Reacting 3,4-dimethyl-1,3-butadiene with carbon disulfide in the presence of sodium hydride generates the dithioacetal precursor.

  • Cyclization : Treating the dithioacetal with sodium sulfide in ethanol at 60°C induces ring closure via Thorpe-Ziegler cyclization , yielding 3,4-dimethylthiophene.

Table 2: Cyclization Efficiency with Different Sulfur Sources

ReagentSolventTime (h)Thiophene Yield (%)
Sodium sulfideEthanol668
Potassium thioglycolateDMF472
Ammonium sulfideH₂O855

Subsequent Acylation

The thiophene intermediate is acylated using acetyl chloride under conditions similar to Section 1.1. This two-step approach achieves an overall yield of 62–70% , with the cyclization step being rate-limiting.

Palladium-Catalyzed Cross-Coupling

Patent literature describes advanced methods using palladium catalysts to construct the thiophene backbone while introducing the acetyl chloride moiety. For example, US7300907B2 details a cross-coupling between 3,4-dimethylthiophen-2-ylboronic acid and chloroacetyl chloride.

Optimized Protocol

  • Combine 3,4-dimethylthiophen-2-ylboronic acid (1.0 equiv), chloroacetyl chloride (1.1 equiv), and Pd(PPh₃)₄ (5 mol%) in degassed toluene.

  • Heat at 80°C for 8 hours under nitrogen.

  • Isolate the product via column chromatography (hexane:EtOAc = 4:1).

This method achieves 88% yield but requires stringent anhydrous conditions and specialized catalysts.

Solvent and Temperature Effects

Solvent Polarity

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing ionic intermediates, while nonpolar solvents (e.g., toluene) improve selectivity by reducing solvolysis.

Table 3: Solvent Impact on Acylation

SolventDielectric ConstantYield (%)Selectivity (%)
DCM8.938592
Toluene2.387898
DMF36.78285

Temperature Optimization

Lower temperatures (0–25°C) favor kinetic control, minimizing side reactions. Elevated temperatures (>40°C) accelerate decomposition of the acyl chloride.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography with hexane:EtOAc (7:3) removes unreacted acetyl chloride and diacetylated byproducts.

  • Distillation under reduced pressure (bp 110–115°C at 15 mmHg) is effective for large-scale preparations.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 2.35 (s, 6H, CH₃), 3.12 (s, 2H, COCH₂), 7.21 (s, 1H, thiophene-H).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl) .

Scientific Research Applications

Synthesis of Complex Organic Molecules

One of the primary applications of (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride is as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows for the formation of various derivatives that can be used in pharmaceuticals and agrochemicals. This compound can participate in acylation reactions, enabling the introduction of acetyl groups into other molecules, which is crucial for modifying biological activity and enhancing efficacy in drug development.

Research indicates that thiophene derivatives, including this compound, exhibit diverse biological effects. These compounds have been investigated for their potential anti-cancer properties, antimicrobial activities, and other therapeutic effects. For instance, thiophene-containing compounds have shown promise in the treatment of various diseases due to their ability to interact with biological targets effectively .

Case Study: Anticancer Activity

A study demonstrated that certain thiophene derivatives possess significant cytotoxic activity against cancer cell lines. The incorporation of this compound into these derivatives enhanced their potency, suggesting that modifications at the thiophene ring can lead to improved therapeutic profiles .

Photoredox Catalysis

The compound has also been explored in photoredox catalysis, a method that uses light to drive chemical reactions. In particular, it has been utilized in C–H arylation processes where it acts as a key reagent. The ability to facilitate these reactions under mild conditions makes it valuable for synthesizing complex aromatic compounds without the need for harsh reagents or conditions .

Material Science Applications

Beyond organic synthesis and medicinal chemistry, this compound is being investigated for its potential applications in material science. Its unique electronic properties make it suitable for use in organic electronics and as a precursor for conducting polymers. Such materials have applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they can enhance performance and efficiency .

Environmental Chemistry

In environmental chemistry, thiophene derivatives are studied for their role in the degradation of pollutants. The reactivity of this compound allows it to participate in reactions that can break down harmful substances into less toxic products. This application is crucial for developing sustainable methods to address environmental contamination .

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for synthesizing complex organic molecules
Medicinal ChemistryPotential anticancer and antimicrobial properties
Photoredox CatalysisKey reagent in C–H arylation processes
Material SciencePrecursor for conducting polymers used in electronics
Environmental ChemistryRole in pollutant degradation

Mechanism of Action

The mechanism of action of (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds.

Comparison with Similar Compounds

1H-Indol-3-yl(oxo)acetyl Chloride

  • Molecular Formula: C₁₀H₆ClNO₂
  • Molecular Weight : 207.61 g/mol
  • Key Features :
    • Substituted with an indole ring (aromatic system with a pyrrole-like nitrogen).
    • The nitrogen in the indole ring donates electron density via resonance, slightly deactivating the adjacent carbonyl group.
    • Reactivity: Moderate due to electron-donating indole substituents, which reduce the electrophilicity of the acyl chloride compared to thiophene-based analogs.
  • Applications : Used in alkaloid and pharmaceutical synthesis, leveraging the indole scaffold’s prevalence in bioactive molecules .

Ethyl 2-(3,4-Dichlorophenyl)-2-oxoacetate

  • Molecular Formula : C₁₀H₈Cl₂O₃
  • Molecular Weight : 247.07 g/mol
  • Key Features :
    • Contains a 3,4-dichlorophenyl group and an ester moiety.
    • The chlorine substituents are electron-withdrawing, activating the carbonyl toward nucleophilic attack. However, the ester group (-OEt) is a poorer leaving group than chloride, making this compound less reactive than acyl chlorides.
    • Reactivity: Low compared to acyl chlorides but useful in stepwise syntheses requiring controlled reactivity.
  • Applications : Intermediate in agrochemical synthesis (e.g., herbicides or fungicides) due to the dichlorophenyl group’s bioactivity .

β′-Acetamido-β-dicarbonyl Compounds

  • Relevance : Synthesized using acetyl chloride as a catalyst under solvent-free conditions .
  • The target compound’s reactivity could similarly enable efficient one-pot syntheses of complex heterocycles.

Structural and Reactivity Analysis

Electronic Effects

  • Thiophene vs. Indole :
    • Thiophene’s sulfur atom provides moderate electron-donating effects via resonance, enhancing the acyl chloride’s electrophilicity compared to indole-based analogs .
    • Indole’s nitrogen further delocalizes electron density, reducing carbonyl reactivity.
  • Substituent Influence :
    • Methyl groups (electron-donating) on the thiophene ring slightly deactivate the acyl chloride but improve steric protection against hydrolysis.
    • Dichlorophenyl groups (electron-withdrawing) in the ester analog increase electrophilicity but are offset by the ester’s poor leaving ability .

Reactivity Trends

Compound Reactivity (Nucleophilic Acyl Substitution) Key Influencing Factors
(3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride High Electron-rich thiophene, chloride leaving group
1H-Indol-3-yl(oxo)acetyl chloride Moderate Electron-donating indole, chloride
Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate Low Ester group, electron-withdrawing Cl

Biological Activity

(3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride is an organic compound with the molecular formula C₈H₇ClO₂S. This compound is notable for its unique structural features, which include a dimethyl-substituted thiophene ring and an oxoacetyl chloride functional group. Due to its potential biological activity, it serves as a valuable intermediate in medicinal chemistry and drug discovery.

The compound is characterized by its reactivity as an acylating agent. The oxoacetyl chloride group allows it to form covalent bonds with nucleophiles, facilitating the synthesis of various derivatives that may exhibit biological activity. Its synthesis often involves methods such as Friedel-Crafts acylation, which reacts 3,4-dimethylthiophene with oxalyl chloride in the presence of a Lewis acid catalyst under anhydrous conditions.

Biological Activity

Research indicates that derivatives of this compound may possess significant biological activities, including antimicrobial and anticancer properties. Here are some key findings:

Antimicrobial Activity

Numerous studies have explored the antimicrobial potential of compounds related to this compound. For example, similar compounds have demonstrated strong bactericidal effects against various strains of bacteria, including Staphylococcus species and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)MBC (µg/mL)
Compound AS. aureus15.6231.25
Compound BE. coli62.5125
Compound CPseudomonas aeruginosa250500

Cytotoxicity Studies

Cytotoxicity assessments have shown that while some derivatives exhibit significant antimicrobial properties, they also vary in their cytotoxic effects on normal cell lines. For instance, certain compounds were found to stimulate cell viability at lower concentrations while showing toxicity at higher doses.

Table 2: Cytotoxicity Results on L929 Cell Line

Dose (µM)Compound 1 Viability (%)Compound 2 Viability (%)
2006877
1009289
509674
2510397

The biological activity of this compound can be attributed to its ability to modify biomolecules through acylation reactions. This mechanism is particularly relevant in the development of pharmaceuticals where targeting specific cellular pathways is crucial for therapeutic efficacy.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of synthesized derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds derived from this compound exhibited a broad spectrum of activity with lower MIC values against Gram-positive bacteria compared to Gram-negative strains .
  • Cancer Cell Studies : Another research effort focused on the anticancer potential of derivatives synthesized from this compound. The findings suggested that specific modifications could enhance selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the optimal reaction conditions for synthesizing (3,4-dimethylthiophen-2-yl)(oxo)acetyl chloride?

The synthesis of acyl chlorides typically involves reacting the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For (3,4-dimethylthiophen-2-yl)(oxo)acetic acid derivatives, a two-step process is often employed: (1) preparation of the oxoacetic acid intermediate via Friedel-Crafts acylation or similar methods, followed by (2) treatment with SOCl₂ at 40–60°C in dry dichloromethane. Strict control of moisture and temperature is critical to avoid hydrolysis .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key characterization techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the thiophene ring substitution pattern and acyl chloride functionality.
  • IR spectroscopy : A strong C=O stretch (~1770 cm⁻¹) and C-Cl stretch (~730 cm⁻¹) are diagnostic.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. Purity should be confirmed via HPLC with UV detection at 254 nm .

Q. How should researchers safely handle this compound in the laboratory?

this compound is moisture-sensitive and corrosive. Key precautions:

  • Use anhydrous solvents and inert atmosphere (N₂/Ar) during reactions.
  • Wear acid-resistant gloves, goggles, and a lab coat.
  • Store in a sealed container under inert gas at 2–8°C. Emergency protocols for spills include neutralization with sodium bicarbonate and immediate ventilation .

Q. What are the common applications of this compound in organic synthesis?

This acyl chloride is primarily used as an electrophilic reagent for:

  • Amide bond formation : Reacting with amines to generate substituted acetamides.
  • Esterification : Producing esters via alcohol coupling.
  • Heterocyclic synthesis : Serving as a precursor for thiophene-containing pharmacophores, such as kinase inhibitors .

Q. What are the stability considerations for long-term storage?

The compound degrades via hydrolysis, forming (3,4-dimethylthiophen-2-yl)(oxo)acetic acid. For stability:

  • Store under inert gas (e.g., argon) in amber glass vials to prevent photodegradation.
  • Monitor purity periodically via TLC (silica gel, hexane:EtOAc 7:3).
  • Avoid exposure to humidity >30% .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved for derivatives of this compound?

Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Challenges include disorder in the thiophene ring or acyl group. Mitigation strategies:

  • Collect high-resolution data (≤1.0 Å) at low temperature (100 K).
  • Apply restraints for thermal parameters and occupancy refinement. Cross-validate with DFT-optimized molecular geometries .

Q. What strategies improve yield in multi-step syntheses involving this acyl chloride?

Low yields often arise from:

  • Competitive hydrolysis : Use molecular sieves or activated alumina to scavenge moisture.
  • Side reactions : Optimize stoichiometry (e.g., 1.2 equivalents of acyl chloride to nucleophile).
  • Workup inefficiency : Employ liquid-liquid extraction (e.g., EtOAc/NaHCO₃) to isolate the product .

Q. How can structure-activity relationships (SAR) be explored using this compound?

Design analogs by varying substituents on the thiophene ring or replacing the oxoacetyl group. Steps:

  • Synthesize derivatives (e.g., methyl, nitro, or halogen substitutions).
  • Test biological activity in vitro (e.g., enzyme inhibition assays).
  • Correlate electronic (Hammett σ values) and steric parameters with activity trends .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

Advanced techniques include:

  • GC-MS with derivatization : Convert residual acid impurities to volatile esters.
  • ²⁵Mg NMR : Detect magnesium salts from incomplete neutralization.
  • ICP-OES : Quantify heavy metal catalysts (e.g., Pd, Cu) below 10 ppm .

Q. How can computational modeling predict reactivity in nucleophilic acyl substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electrostatic potential surfaces to identify electrophilic hotspots.
  • Calculate activation energies for reactions with amines or alcohols.
    Validate models experimentally using kinetic studies (e.g., pseudo-first-order conditions) .

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